molecular formula C14H19N3O3 B2648032 N-(2-morpholin-4-ylethyl)-N'-phenyloxamide CAS No. 340980-79-2

N-(2-morpholin-4-ylethyl)-N'-phenyloxamide

Cat. No. B2648032
CAS RN: 340980-79-2
M. Wt: 277.324
InChI Key: OYDAUWZJBKBRCI-UHFFFAOYSA-N
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Description

“N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” is a compound that has been studied for its potential applications . It has been found to have herbicidal activity against Phalaris minor, a major weed of wheat crop . The compound has shown a higher binding affinity and inhibition constant than the reference ligand molecule .


Synthesis Analysis

The synthesis of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” involves a series of computational studies . The binding and conformational stability of docked complexes was evaluated by molecular dynamics simulations and binding free energy calculations .


Molecular Structure Analysis

The molecular structure of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” is complex and involves a number of different elements . The compound is a small molecule with a molecular weight of 198.31 .


Chemical Reactions Analysis

“N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” has been found to bind at the Q B binding site of the D1 protein of photosystem-II (PS-II), which blocks the electron transfer in photosynthesis . This binding is energetically favorable and driven by electrostatic interactions .

Scientific Research Applications

  • Anti-Inflammatory Activity MEPC exhibits anti-inflammatory effects, making it a potential candidate for drug development. Researchers have explored its role in mitigating inflammation-related conditions.
  • Anti-Tumor Properties Studies suggest that MEPC possesses anti-tumor activity. Its potential as an anti-cancer agent warrants further investigation.
  • Sigma-1 Receptor Antagonism

    • MEPC acts as a sigma-1 receptor antagonist, which may have implications in pain management. Investigations into its antinociceptive effects are ongoing .

    Antioxidant Potential

    • MEPC has been evaluated for its antioxidant activity. While it may not surpass the widely used antioxidant BHT (butylated hydroxytoluene), its antiradical properties are noteworthy .

    Herbicide Development

    • The compound ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) derived from MEPC has demonstrated herbicidal activity against Phalaris minor, a weed resistant to existing herbicides .

    Synthetic Chemistry and Ligand Design

    • MEPC’s chemical structure allows for various synthetic routes. Ligand design studies have considered its binding affinity and synthesizability .

Mechanism of Action

The mechanism of action of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” involves its binding to the D1 protein of photosystem-II (PS-II) in Phalaris minor . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the growth of the weed .

Future Directions

The future directions for the study of “N-(2-morpholin-4-ylethyl)-N’-phenyloxamide” involve further computational and experimental studies to better understand its properties and potential applications . These studies could lead to the development of new herbicides that are more effective and safer to use .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAUWZJBKBRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide

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